molecular formula C21H22N2O2 B13896213 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide

Katalognummer: B13896213
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: KSCDFHGCXIZGJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin using Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of phase-transfer catalysis and specific reagents like desyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazole ring or other substituents.

    Substitution: This reaction can replace hydrogen atoms or other groups with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, it may interact with other receptors and enzymes, contributing to its multifaceted effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide apart is its combination of the oxazole ring with the diethylacetamide group, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C21H22N2O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide

InChI

InChI=1S/C21H22N2O2/c1-3-23(4-2)19(24)15-18-22-20(16-11-7-5-8-12-16)21(25-18)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI-Schlüssel

KSCDFHGCXIZGJP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.